molecular formula C10H16ClNO2 B6245064 methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride, Mixture of diastereomers CAS No. 2408970-25-0

methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride, Mixture of diastereomers

Cat. No. B6245064
CAS RN: 2408970-25-0
M. Wt: 217.7
InChI Key:
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Description

“Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride, Mixture of diastereomers” is a chemical compound with the CAS Number: 2408970-25-0 . It has a molecular weight of 217.7 . The IUPAC name for this compound is methyl 3- (4-aminocyclohexyl)propiolate hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride” is 1S/C10H15NO2.ClH/c1-13-10(12)7-4-8-2-5-9(11)6-3-8;/h8-9H,2-3,5-6,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride” is a powder that is stored at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride involves the reaction of 4-aminocyclohexylamine with propargyl bromide to form 3-(4-aminocyclohexyl)prop-1-yne. This compound is then reacted with methyl acrylate to form methyl 3-(4-aminocyclohexyl)prop-2-ynoate. Finally, the hydrochloride salt of the product is formed by reacting the compound with hydrochloric acid.", "Starting Materials": [ "4-aminocyclohexylamine", "propargyl bromide", "methyl acrylate", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-aminocyclohexylamine is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 3-(4-aminocyclohexyl)prop-1-yne.", "Step 2: 3-(4-aminocyclohexyl)prop-1-yne is then reacted with methyl acrylate in the presence of a palladium catalyst to form methyl 3-(4-aminocyclohexyl)prop-2-ynoate.", "Step 3: The final step involves the formation of the hydrochloride salt of the product by reacting methyl 3-(4-aminocyclohexyl)prop-2-ynoate with hydrochloric acid." ] }

CAS RN

2408970-25-0

Molecular Formula

C10H16ClNO2

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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